molecular formula C8H7N3O3 B1353365 5-(2-Furyl)isoxazole-3-carbohydrazide CAS No. 90110-76-2

5-(2-Furyl)isoxazole-3-carbohydrazide

Cat. No.: B1353365
CAS No.: 90110-76-2
M. Wt: 193.16 g/mol
InChI Key: YAVAKNCPWSSNOV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)isoxazole-3-carbohydrazide typically involves the reaction of 5-(2-furyl)isoxazole-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

  • Dissolve 5-(2-furyl)isoxazole-3-carboxylic acid in an appropriate solvent such as ethanol.
  • Add hydrazine hydrate to the solution.
  • Reflux the mixture for several hours until the reaction is complete.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Furyl)isoxazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The furan and isoxazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and isoxazole rings.

    Reduction: Reduced forms of the carbohydrazide group, such as amines.

    Substitution: Substituted derivatives with various functional groups attached to the furan and isoxazole rings.

Scientific Research Applications

5-(2-Furyl)isoxazole-3-carbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Furyl)isoxazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound binds to enzymes, preventing substrate binding and catalysis.

    Protein Interactions: It can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Furyl)isoxazole-3-carboxylic acid
  • 5-(2-Furyl)isoxazole-3-carboxamide
  • 5-(2-Furyl)isoxazole-3-carboxaldehyde

Uniqueness

5-(2-Furyl)isoxazole-3-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(furan-2-yl)-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c9-10-8(12)5-4-7(14-11-5)6-2-1-3-13-6/h1-4H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVAKNCPWSSNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427005
Record name 5-(2-furyl)isoxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90110-76-2
Record name 5-(2-furyl)isoxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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